S1PR1 modulator 1

概要

説明

CAY10739は、スフィンゴシン1リン酸受容体1のソフトドラッグアゴニストとして知られる化学化合物です。この化合物は、局所適用後の全身への影響を防ぐように設計されています。 他のスフィンゴシン1リン酸受容体よりもスフィンゴシン1リン酸受容体1に選択的であるため、科学研究において貴重なツールとなっています .

準備方法

CAY10739の合成には、いくつかのステップが含まれます反応条件は通常、ジメチルホルムアミドやジメチルスルホキシドなどの溶媒の使用を含み、反応は制御された温度と圧力下で行われます.

化学反応の分析

Metabolic Degradation Pathways

Key metabolic reactions include hydrolysis, glucuronidation, and sulfation:

-

(Z,Z)-10a (prodrug) undergoes esterase-mediated hydrolysis to (Z,Z)-9k , followed by isomerization to (Z,E)-9k in skin and blood .

-

KSI-6666 exhibits pseudoirreversible inhibition via methionine-124 interaction in S1PR1’s ligand-binding pocket, delaying dissociation .

Table 2: Stability and Clearance of Phenolic Modulators

| Compound | Kinetic Solubility (μM) | HLM Cl (mL/min/g) | H Hep Cl (mL/min/g) |

|---|---|---|---|

| (Z,Z)-9k | 220 | 20.0 | 6.0 |

| (Z,Z)-10a | 79 | 1.6 | 8.4 |

Isomerization and Stability

Geometric isomerization affects pharmacological activity:

-

(Z,Z)-9k converts to (Z,E)-9k with a half-life of 16 hours in solution .

-

Stability in DMSO: 9k retains 90% purity over 28 days, while 10a shows no degradation .

Enzymatic Interactions

-

Cytochrome P450 : Modulators like ozanimod are metabolized by CYP2C8/3A4, with no significant drug-drug interactions .

-

Glucuronosyltransferases : (Z,Z)-9k forms glucuronide conjugates in human hepatocytes, enhancing systemic clearance .

Receptor Binding Kinetics

-

KSI-6666 achieves prolonged S1PR1 inhibition (residence time >24 hours) due to hydrophobic interactions with Met124 .

-

Siponimod binds S1PR1 with Kd = 0.1 nM, showing 200-fold selectivity over S1PR3 .

Table 3: Selectivity Profiles of S1PR1 Modulators

| Compound | S1PR1 pIC₅₀ | S1PR3 pIC₅₀ | S1PR5 pIC₅₀ |

|---|---|---|---|

| Ponesimod | 8.2 | 7.0 | 6.0 |

| (Z,Z)-10a | 7.6 | <5.0 | <5.0 |

| KSI-6666 | 9.3 | 6.1 | 5.8 |

In Vivo Hydrolysis and Distribution

Topical application of (Z,Z)-10a in mice yields:

-

Skin concentration : 134 μM at 2 hours (1,000× IC₅₀ for S1PR1).

Degradation Pathways

科学的研究の応用

CAY10739 has a wide range of scientific research applications In chemistry, it is used as a tool to study the sphingosine-1-phosphate receptor 1 In biology, it is used to investigate the role of sphingosine-1-phosphate in cellular processesIn industry, it is used in the development of new drugs and therapeutic agents .

作用機序

CAY10739の作用機序は、スフィンゴシン1リン酸受容体1への結合です。この結合は受容体を活性化し、一連の細胞内シグナル伝達経路をトリガーします。 CAY10739の分子標的は、細胞シグナル伝達や調節に関与するさまざまなタンパク質や酵素です.

類似化合物との比較

CAY10739は、スフィンゴシン1リン酸受容体1に対する選択性においてユニークです。類似の化合物には、フィンゴリモドやシポニモドなどの他のスフィンゴシン1リン酸受容体アゴニストがあります。 CAY10739は、ソフトドラッグとしての設計が際立っており、全身への影響を最小限に抑え、治療の可能性を高めています .

生物活性

Sphingosine-1-phosphate receptor 1 (S1PR1) modulators represent a significant area of research due to their role in various biological processes, particularly in the immune system and central nervous system (CNS). This article delves into the biological activity of S1PR1 modulator 1, highlighting key mechanisms, effects on cellular functions, and relevant case studies.

S1PR1 is a member of the sphingosine-1-phosphate receptor family, which consists of five subtypes (S1PR1-5). These receptors are G protein-coupled receptors that mediate various physiological responses through their interaction with sphingosine-1-phosphate (S1P), a bioactive lipid. Upon binding S1P, S1PR1 activates intracellular signaling pathways primarily through the Gi/o family of G proteins, leading to downstream effects such as:

- Lymphocyte Trafficking : S1PR1 plays a crucial role in the egress of lymphocytes from lymphoid organs into circulation. Its modulation can significantly alter immune responses by sequestering T cells in secondary lymphoid organs, thereby reducing their availability in peripheral tissues .

- Neuroprotection : In neuronal cells, S1PR1 activation has been linked to neuroprotection, promoting neuronal survival and migration towards injury sites .

Biological Effects

The biological activity of S1PR1 modulators extends beyond immune modulation to include effects on vascular permeability and inflammation:

- Vascular Permeability : S1PR1 enhances endothelial barrier function, whereas other subtypes like S1PR2 and S1PR3 can impair it. This duality is critical in contexts such as inflammation and tumor metastasis .

- Inflammation Regulation : Modulators like fingolimod have shown efficacy in regulating inflammatory responses in conditions such as multiple sclerosis (MS) by reducing lymphocyte migration and altering cytokine production .

Table 1: Summary of Key Studies on S1PR1 Modulators

Clinical Implications

The modulation of S1PR1 has significant therapeutic implications:

- Multiple Sclerosis : Several S1PR modulators have been approved for MS treatment, showing reduced relapse rates and disease progression . Fingolimod, for instance, acts by preventing lymphocyte egress from lymphoid tissues.

- Stroke Management : Recent studies indicate that selective S1PR1 modulation can enhance microvascular hemodynamics following cerebrovascular events, suggesting potential applications in acute ischemic stroke therapy .

特性

IUPAC Name |

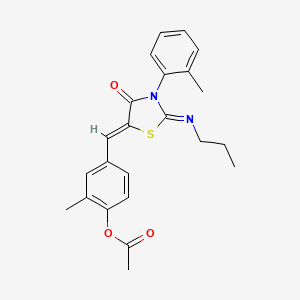

[2-methyl-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-propylimino-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-5-12-24-23-25(19-9-7-6-8-15(19)2)22(27)21(29-23)14-18-10-11-20(16(3)13-18)28-17(4)26/h6-11,13-14H,5,12H2,1-4H3/b21-14-,24-23? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNIDEPMBGHFQK-AWAAXKIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)C)S1)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)C)/S1)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。